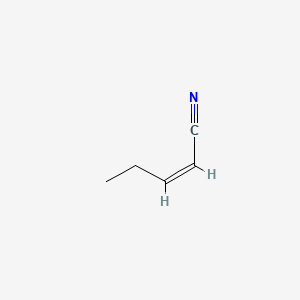

cis-2-Pentenenitrile

Description

Overview of the Chemical Compound's Significance in Research

Cis-2-Pentenenitrile is a significant compound in chemical research primarily due to its role as a versatile chemical intermediate. ontosight.aicore.ac.uk It is particularly important in the production of adiponitrile (B1665535), a key precursor to nylon-6,6. google.com.pg The compound's conjugated double bond allows for a variety of addition reactions, making it a useful building block for creating more complex molecules with ethyl-branched structures. invista.com

The reactivity of the nitrile group, which can be converted into other functional groups like amines, amides, and carboxylic acids, further enhances its utility in organic synthesis. ontosight.ai Researchers have explored its use in the synthesis of pharmaceuticals, agricultural chemicals, and other specialty chemicals. ontosight.aimarketresearchintellect.com Beyond its synthetic applications, this compound has also been the subject of toxicological studies to understand its effects on biological systems. core.ac.uknih.gov

Historical Context and Early Research Milestones

Early research on this compound was closely tied to the industrial production of nylon. It was identified as a byproduct in the hydrocyanation of 3-pentenenitrile (B94367) to produce adiponitrile. google.com.pg Initially, its presence was considered a yield loss and a catalyst poison, prompting research into methods for its removal or conversion into more useful products. google.com.pg

A significant milestone in the study of this compound was the development of processes to isomerize this compound to the more valuable 3-pentenenitrile. google.com.pg Early investigations into its chemical reactivity included studies on its hydrogenation and reactions with amines. For instance, research from the early 1980s explored the spectroscopic and thermodynamic properties of this compound, providing fundamental data on its stable conformation. acs.org Furthermore, patents from the early 1990s detailed the cyanobutylation of amines using 2-pentenenitrile (B77955), showcasing its utility in creating aminonitriles. google.com

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound continues to be diverse. A major focus remains on optimizing its isomerization to 3-pentenenitrile, with ongoing efforts to develop more efficient and selective catalysts. google.com.pgresearchgate.net This includes the use of aluminum oxide catalysts and exploring the effects of various reaction conditions. google.com.pg

Recent research has also delved into the toxicological properties of this compound. Studies have investigated its potential vestibular toxicity in animal models, revealing that it can cause behavioral deficits and hair cell loss in the vestibular system. core.ac.uknih.gov These studies are crucial for understanding the potential hazards associated with its production and handling.

Emerging areas of investigation include the use of this compound in novel synthetic pathways. Its application in free radical polymerization and as a component in the synthesis of pyridine (B92270) derivatives and other heterocyclic compounds is being explored. invista.comresearchgate.net There is also a growing interest in developing more sustainable and environmentally friendly ("green") methods for its synthesis and use. archivemarketresearch.com The market for this compound is projected to grow, driven by its applications in chemical synthesis, pharmaceuticals, and agricultural chemicals. marketresearchintellect.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C5H7N | ontosight.aiinvista.com |

| Molecular Weight | 81.118 g/mol | invista.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Odor | Distinctive | cymitquimica.com |

| CAS Number | 25899-50-7 | cymitquimica.com |

| Synonyms | (Z)-2-Pentenenitrile, cis-1-Butenyl cyanide | invista.comcymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-pent-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBHMJZRKAFTGE-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027884 | |

| Record name | (2Z)-2-Pentenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Pentenenitrile, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25899-50-7 | |

| Record name | (2Z)-2-Pentenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25899-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenenitrile, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025899507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenenitrile, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2Z)-2-Pentenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-pent-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENENITRILE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13MIC79314 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Routes for Cis 2 Pentenenitrile

Established and Emerging Laboratory Synthesis Pathways

The synthesis of cis-2-Pentenenitrile can be achieved through various laboratory methods, primarily involving dehydration of precursor compounds and addition reactions.

Dehydration Processes from Precursor Compounds

One of the common methods for synthesizing nitriles is through the dehydration of primary amides. organic-chemistry.orgrsc.org In the context of this compound, this would involve the dehydration of 2-pentenamide. ontosight.ai This process removes a molecule of water from the amide to form the corresponding nitrile. A variety of dehydrating agents can be employed for this transformation, including phosphorus compounds like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅). google.com The reaction medium and conditions, such as temperature and the use of catalysts, are critical for achieving high yields and selectivity. rsc.orggoogle.com Modern methods also utilize milder reagents to accommodate sensitive functional groups. highfine.com

Another related pathway is the dehydration of aldoximes. Aldehydes can be converted to aldoximes, which are then dehydrated to form nitriles. highfine.com This method offers an alternative route to nitrile synthesis from carbonyl compounds. organic-chemistry.org

Addition Reactions, e.g., Hydrogen Cyanide to Dienes

The addition of hydrogen cyanide (HCN) to dienes, a process known as hydrocyanation, is a significant industrial method for the synthesis of nitriles. wikipedia.org Specifically, the hydrocyanation of 1,3-butadiene (B125203) is a key step in the production of various pentenenitriles. uliege.bemdpi.comgoogle.com This reaction is typically catalyzed by transition metal complexes, with nickel-based catalysts being widely used. wikipedia.orgmdpi.com

The hydrocyanation of butadiene initially produces a mixture of pentenenitrile isomers, including 3-pentenenitrile (B94367) and the branched 2-methyl-3-butenenitrile (B95465). mdpi.comresearchgate.net Under certain reaction conditions and with specific catalyst systems, this compound can be formed as a byproduct. google.com.pg Copper-based catalysts have also been investigated for the hydrocyanation of conjugated olefins like butadiene, showing high regioselectivity towards 3-pentenenitrile. uliege.be

Isolation and Purification from Reaction Mixtures

Following the synthesis, this compound must be isolated and purified from the reaction mixture, which may contain various isomers and byproducts. Distillation is a common method used to separate this compound from other components based on differences in their boiling points. google.com.pggoogle.com For instance, it can be separated from unreacted 3-pentenenitrile by distillation. google.com.pg

In industrial processes, such as the production of adiponitrile (B1665535), where this compound is an undesirable byproduct, its removal is crucial as it can act as a catalyst poison. google.com.pg Besides distillation, other methods for removal include reaction with an alkali metal sulfite (B76179) and bisulfite solution. google.com.pg The purity of the isolated this compound is often determined using analytical techniques like gas chromatography. patsnap.com

Isomerization Processes Involving this compound

This compound can undergo isomerization to form other, often more desirable, pentenenitrile isomers, particularly 3-pentenenitriles.

Isomerization to 3-Pentenenitriles (cis- and trans-)

The isomerization of this compound to 3-pentenenitriles (both cis- and trans- isomers) is a significant reaction, often carried out to convert a less useful byproduct into a valuable intermediate for nylon production. google.com.pgresearchgate.netrsc.org This process is typically performed using a catalyst at elevated temperatures. researchgate.netresearchgate.net

A novel and improved process for the isomerization of this compound to 3-pentenenitriles involves the use of amidines, tertiary amines, or mixtures thereof as catalysts. researchgate.netresearchgate.net This reaction is generally conducted at temperatures ranging from 80 to 200°C and pressures from 0.01 to 50 bar. researchgate.net The use of tertiary amines as catalysts is a known method; however, a drawback is the potential formation of Michael adducts between this compound and the amine catalyst. researchgate.net

Specific examples of catalysts that have been successfully employed include:

Tertiary Amines: Triethylamine (B128534) is a suitable catalyst for this isomerization. researchgate.net Other tertiary amines with specific boiling point characteristics relative to the pentenenitrile isomers are also preferred to facilitate separation. researchgate.net 1,4-diazabicyclo[2.2.2]octane (DABCO) has also been identified as an effective catalyst for this process. researchgate.netgoogle.com

Amidines: Cyclic amidines such as 1,5-diazabicyclo[4.3.0]-5-nonene (DBN) and 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) are effective catalysts for the isomerization. researchgate.net

The choice of catalyst and reaction conditions can influence the selectivity towards the desired 3-pentenenitrile isomers. The process can be performed batchwise or continuously, for example, in a stirred autoclave or a reaction column. researchgate.net

Table 1: Synthetic Methodologies for this compound

| Method | Precursor(s) | Key Reagents/Catalysts | Reference(s) |

|---|---|---|---|

| Dehydration of Amide | 2-Pentenamide | P₂O₅, POCl₃, PCl₅ | organic-chemistry.orgrsc.orgontosight.aigoogle.com |

| Hydrocyanation of Diene | 1,3-Butadiene, Hydrogen Cyanide | Nickel or Copper complexes | wikipedia.orguliege.bemdpi.comgoogle.com |

Table 2: Isomerization of this compound to 3-Pentenenitriles

| Catalyst Type | Specific Catalyst Examples | Typical Reaction Conditions | Reference(s) |

|---|---|---|---|

| Tertiary Amines | Triethylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO) | 80-200°C, 0.01-50 bar | researchgate.netresearchgate.netgoogle.com |

| Amidines | 1,5-diazabicyclo[4.3.0]-5-nonene (DBN), 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) | 80-200°C, 0.01-50 bar | researchgate.net |

Catalytic Systems: Nickel(0)-Phosphite Complexes

The industrial production of adiponitrile, a key precursor to nylon-6,6, often involves the hydrocyanation of butadiene. wikipedia.orggoogle.com In this process, nickel(0) complexes with phosphite (B83602) ligands are widely used as catalysts. wikipedia.orggoogle.com During the hydrocyanation of 3-pentenenitrile and 4-pentenenitrile (B1194741) to form adiponitrile, this compound is generated as a significant byproduct. google.com.pg The formation of this compound is undesirable as it represents a yield loss and can act as a poison to the nickel(0) catalyst, accumulating in the reaction mixture. google.com.pg

The hydrocyanation of butadiene itself, catalyzed by nickel(0)-phosphite complexes, initially produces a mixture of unsaturated nitriles, including 3-pentenenitrile and 2-methyl-3-butenenitrile. mdpi.comresearchgate.net Subsequent isomerization and further hydrocyanation steps are required to maximize the yield of adiponitrile. mdpi.com While the primary focus of these catalytic systems is not the direct synthesis of this compound, its inevitable formation underscores the importance of understanding its reactivity and subsequent conversion. Research has shown that the choice of phosphite ligand can influence the product distribution. mdpi.comresearchgate.net For instance, using monodentate phosphites can lead to a mixture of 2-methyl-3-butenenitrile and 3-pentenenitrile, while specific bidentate phosphine (B1218219) ligands can significantly enhance the selectivity towards the linear 3-pentenenitrile. mdpi.comresearchgate.net

Solid Acid Catalysts: Aluminum Oxide, Silicon Dioxide, Sodium Calcium Silicate (B1173343)

Solid acid catalysts have been investigated for the isomerization of this compound. Aluminum oxide (Al₂O₃) has been identified as a catalyst for converting this compound to 3-pentenenitrile. google.com.pggoogle.com The efficiency of this isomerization is notably affected by the properties of the aluminum oxide catalyst. Specifically, a lower content of alkali metals, alkaline earth metals, or iron in the aluminum oxide catalyst leads to increased selectivity for 3-pentenenitrile and minimizes the formation of undesirable pentenenitrile oligomers. google.com.pg The reaction can be carried out in either the liquid or vapor phase at temperatures ranging from 50 to 250 °C. google.com.pg

The BET surface area of the aluminum oxide is another crucial factor, with a surface area of at least 50 m²/g being advantageous. google.com

| Example | Catalyst (Aluminum Oxide) | Sodium Content (ppm) | This compound Conversion (%) | Selectivity to 3-Pentenitriles (%) |

|---|

Beyond aluminum oxide, other solid catalysts have been explored. Acidic amorphous silica (B1680970) aluminates, promoted with palladium, have also been shown to be effective for the isomerization of pentenenitriles. epo.org Additionally, various metallosilicates, including sodium yttrium silicate and alkali calcium silicate, have been studied as solid base catalysts for isomerization reactions, demonstrating the broad scope of materials being investigated for such transformations. researchgate.net The use of non-aluminum metal oxides has also been explored, with the catalytic activity being linked to factors such as the metal's oxidation state, cation radius, and the ionicity of the metal-oxygen bond. google.com

Isomerization to trans-2-Pentenenitrile

The isomerization of this compound is a critical step in converting this byproduct into more useful chemicals. The primary goal is often the conversion to 3-pentenenitrile, which can be further hydrocyanated to adiponitrile. google.com.pg However, the isomerization process can also lead to the formation of trans-2-pentenenitrile. The mixture of products typically includes trans-3-pentenenitrile, cis-3-pentenenitrile, 4-pentenenitrile, and trans-2-pentenenitrile. google.comresearchgate.net

The isomerization can be catalyzed by various systems, including the aforementioned solid acid catalysts like aluminum oxide. google.com.pggoogle.com The reaction can also be promoted by nickel(0)-phosphite complexes, which are present in the initial hydrocyanation reaction mixture. google.com Furthermore, nitrogen bases such as tertiary amines and amidines have been employed as catalysts for the isomerization of this compound to 3-pentenenitriles. researchgate.net

Influence of Reaction Conditions on Isomerization Selectivity and Yield

The selectivity and yield of the isomerization of this compound are highly dependent on the reaction conditions. Key parameters include temperature, pressure, catalyst composition, and the presence of co-catalysts or promoters.

When using solid acid catalysts like aluminum oxide, the temperature is a critical variable, with a typical range of 50 to 250 °C, and a more specific range of 125 to 200 °C often being employed. google.com.pggoogle.com The pressure is generally not considered a critical parameter for this particular catalytic system. google.com.pggoogle.com A significant finding is that the purity of the aluminum oxide catalyst, specifically a low content of alkali and alkaline earth metals, enhances the selectivity towards 3-pentenenitrile and reduces the formation of oligomeric byproducts. google.com.pg

For isomerization catalyzed by nitrogen bases like tertiary amines, the reaction is typically conducted at temperatures between 80 and 200 °C and pressures from 0.01 to 50 bar. researchgate.net The choice of amine is also important; for instance, triethylamine has been used as a catalyst. researchgate.net The molar ratio of the catalyst to this compound can be varied, with ratios from 0.1:1 to 1:1 being common. researchgate.net

| Catalyst System | Temperature (°C) | Pressure (bar) | Key Findings on Selectivity and Yield |

|---|---|---|---|

| Aluminum Oxide (low alkali/alkaline earth metal content) | 50-250 | 0.5-50 atm | Higher selectivity to 3-pentenenitrile and reduced oligomer formation. google.com.pg |

| Tertiary Amines (e.g., triethylamine) | 80-200 | 0.01-50 | Conversion and product distribution are influenced by the specific amine and catalyst-to-substrate ratio. researchgate.net |

| Nickel(0)-Phosphite Complexes with Lewis Acid Promoter | Not specified | Not specified | Promotes isomerization to 4-pentenenitrile; inhibited by other isomers. researchgate.net |

| Palladium-promoted Silica Aluminate | 50-150 | 0.01-49.3 | Effective for pentenenitrile isomerization. epo.org |

Mechanistic Investigations of Reactions Involving Cis 2 Pentenenitrile

Hydrogenation Reaction Mechanisms

The hydrogenation of cis-2-pentenenitrile is a complex process due to the presence of two reducible functional groups: a carbon-carbon double bond (olefinic functionality) and a nitrile group. The reaction can proceed selectively to saturate the double bond, or completely to reduce both functionalities.

Selective Hydrogenation of the Olefinic Functionality to Pentanenitrile

The selective hydrogenation of this compound to yield pentanenitrile involves the saturation of the C=C bond while leaving the C≡N group intact. Studies on nickel-based catalysts, such as Ni/Al₂O₃, have shown that the principal hydrogenation product is indeed pentanenitrile. ntnu.noresearchgate.net This selective hydrogenation of the olefinic functionality is understood to occur on the reduced nickel metal particles of the catalyst. ntnu.no

Poisoning studies have been instrumental in elucidating the role of different active sites. When the metal sites on a Ni/Al₂O₃ catalyst are selectively poisoned with carbon monoxide, the hydrogenation activity towards pentanenitrile is significantly reduced. ntnu.no This confirms that the metallic nickel is the active site for the hydrogenation of the C=C bond. ntnu.no Further research has indicated that hydrocarbonaceous deposits from other isomers, such as trans-3-pentenenitrile, can deactivate the sites responsible for this selective hydrogenation. researchgate.netresearchgate.net

Interestingly, the mechanism is proposed to involve the adsorption of the this compound molecule onto the catalyst surface via its nitrile functionality, even though it is the olefinic bond that is hydrogenated. ntnu.no This suggests a specific orientation of the molecule on the catalytic surface that favors the hydrogenation of the C=C bond.

Complete Hydrogenation to Pentylamine and Related Derivatives

The complete hydrogenation of this compound results in the formation of pentylamine, where both the olefinic and nitrile functionalities are reduced. ntnu.no Surprisingly, studies have revealed that the support material, such as γ-alumina in a Ni/Al₂O₃ catalyst, can play a direct catalytic role in this complete hydrogenation. ntnu.no However, these support-catalyzed sites are observed to deactivate rapidly, with pentylamine being detected only in the initial stages of the reaction. ntnu.noresearchgate.net The deactivation is attributed to the laydown of carbonaceous material on these active sites. researchgate.net

The reaction pathway to pentylamine involves the initial hydrogenation of the double bond to form pentanenitrile, which is then further hydrogenated to pentylamine. The formation of other derivatives, such as various isomers, can also occur depending on the reaction conditions and catalyst properties. ntnu.no

Role of Specific Active Sites in Hydrogenation Pathways

The hydrogenation of this compound over a supported catalyst like Ni/Al₂O₃ involves distinct active sites with specific functions. ntnu.noresearchgate.net

Metal Sites (Nickel): The reduced nickel particles are primarily responsible for the selective hydrogenation of the C=C double bond to form pentanenitrile. ntnu.no These sites can be selectively poisoned by carbon monoxide. ntnu.no

Support Sites (Alumina): The alumina (B75360) support is not merely an inert carrier but possesses its own catalytic activity. It has been shown to catalyze the complete hydrogenation of this compound to pentylamine, although these sites are prone to rapid deactivation. ntnu.no The support is also the primary site for isomerization reactions. ntnu.no

The interplay between these sites and the potential for deactivation by carbonaceous deposits highlights the dynamic nature of the catalyst during the reaction. researchgate.net The table below summarizes the key findings from poisoning studies on a Ni/Al₂O₃ catalyst.

| Catalyst Component | Active Site Function | Effect of Poisoning |

| Nickel (Metal) | Selective hydrogenation of C=C bond to pentanenitrile. | Poisoned by carbon monoxide, leading to reduced pentanenitrile formation. ntnu.no |

| Alumina (Support) | Complete hydrogenation to pentylamine (initially). Isomerization reactions. | Acidic sites are poisoned by ammonia (B1221849), which suppresses isomerization. ntnu.no |

Deuterium (B1214612) Tracer Studies for Mechanistic Elucidation

Deuterium tracer studies have provided deeper insights into the mechanistic pathways of this compound hydrogenation. These studies suggest that the hydrogenation reaction proceeds via a cyclic intermediate. researchgate.net Although specific details of the deuterium distribution in the products from this compound studies are not extensively documented in the provided search results, analogous studies on similar olefinic systems provide a general understanding. organic-chemistry.org For instance, in the hydrogenation of butene isomers with deuterium, the formation of a half-hydrogenated state (a metal-alkyl intermediate) is a key step that precedes both hydrogenation and isomerization. gla.ac.uk This intermediate allows for H-D exchange to occur. organic-chemistry.org The proposal of a cyclic intermediate for this compound hydrogenation suggests a concerted or sequential addition of hydrogen (or deuterium) atoms to the C=C bond while the molecule is adsorbed on the catalyst surface. researchgate.net

Isomerization Reaction Mechanisms

Alongside hydrogenation, this compound can undergo isomerization to its more stable trans isomers, namely trans-2-pentenenitrile and trans-3-pentenenitrile. ntnu.no

Proposed Pathways Involving Cyclic Intermediates and Hydrogen Transfer

The isomerization of this compound is primarily catalyzed by the support material, such as alumina. ntnu.no The mechanism is proposed to involve a bifunctional catalytic site with both acidic and basic properties. ntnu.no Specifically, a Lewis acid-Lewis base pair on the alumina surface is thought to be responsible for the isomerization activity. ntnu.no

The proposed pathway involves the following steps:

The this compound molecule interacts with the Lewis acid-base sites on the alumina surface.

This interaction facilitates the deprotonation of the molecule, likely at a carbon atom adjacent to the double bond or the nitrile group, to form a stabilized anionic intermediate.

This intermediate can be viewed as being part of a cyclic transition state involving the catalyst surface.

A subsequent proton transfer (reprotonation) at a different position on the carbon backbone leads to the formation of the isomerized products, trans-2-pentenenitrile or trans-3-pentenenitrile.

Poisoning the acid sites on the alumina support with ammonia has been shown to inhibit the isomerization reactions, lending support to this proposed mechanism. ntnu.no The suprafacial transfer of a hydrogen atom is a plausible mechanism, which can occur through different pathways, including a π-allyl complex or a concerted 1,3-hydrogen shift. escholarship.org

Role of Acidic Sites on Catalyst Supports

The isomerization of this compound is significantly influenced by the nature of the catalyst support, particularly the presence and character of acidic sites. Research indicates that a bifunctional catalyst, possessing both acidic and basic properties, is required for efficient isomerization. lookchem.com The catalytic surface must be basic enough to deprotonate the this compound molecule, while also featuring Lewis acid sites to stabilize the resulting deprotonated intermediate. lookchem.com

The effectiveness of the Lewis acid sites is related to the polarizing power of the metal cation in the metal oxide support. lookchem.com A suitable catalyst for this isomerization requires a metal ion with a polarizing power (C/r, where C is the charge and r is the ionic radius) in the range of 2 to greater than 8, with a more focused range of 4 to 8 being typical. lookchem.com This ensures the Lewis acid sites are capable of stabilizing the anionic intermediate formed during the proton transfer process. lookchem.com

| Catalyst Feature | Proposed Role in Isomerization | Supporting Evidence |

| Brønsted Basic Sites | Deprotonation of this compound | Requirement for a bifunctional catalyst. lookchem.com |

| Lewis Acid Sites | Stabilization of the deprotonated intermediate | Requirement for a bifunctional catalyst; polarizing power of metal cation. lookchem.com |

| Alumina Support Sites | Location of isomerization activity | Isomerization occurs on Ni/Al₂O₃ but not Ni/SiO₂. rsc.org |

| Lewis Acid-Base Pair | Proposed active site structure on alumina | Poisoning of acid sites with NH₃ inhibits isomerization. rsc.org |

Energy Profiles and Transition State Structures for cis/trans Equilibration

Detailed computational investigations into the potential energy surface of C₅H₇N isomers provide critical data on the energy barriers and transition states involved in their interconversion. While a specific study focusing solely on the cis to trans equilibration of 2-pentenenitrile (B77955) is not detailed in the reviewed literature, the closely related isomerization of trans-3-pentenenitrile to 2-pentenenitrile has been thoroughly modeled. rsc.org This process is a key step in the thermal degradation of pentenenitriles and offers insight into the relevant energy landscape. rsc.orgresearchgate.net

The lowest energy pathway for the isomerization of trans-3-pentenenitrile to 2-pentenenitrile is a complex, three-step process with a rate-limiting barrier of 323 kJ/mol. rsc.org This pathway involves:

Rearrangement of the terminal nitrile group to an isonitrile isomer.

Two subsequent H-atom transfer steps to yield 2-pentenenitrile. rsc.org

The resulting 2-pentenenitrile isomer has a slightly lower energy than the starting trans-3-pentenenitrile. rsc.org This isomerization is crucial because it opens up lower-energy dissociation channels that are not readily accessible from the 3-pentenenitrile (B94367) structure. rsc.org

For catalyzed cis/trans isomerizations, such as those facilitated by iodine, the mechanism proceeds through a three-step pathway involving a radical intermediate. uregina.ca The general steps include:

Addition of the catalyst (e.g., an iodine atom) to the double bond to form a radical intermediate.

Internal rotation around the former C=C bond in the intermediate, which is the rate-determining step. uregina.ca

Elimination of the catalyst to yield the isomerized alkene. uregina.ca

The energy barrier for the internal rotation step is influenced by steric hindrance. uregina.ca In related systems, the presence of electron-withdrawing and conjugated substituents on the olefin, such as the nitrile group, is an essential prerequisite for isomerization catalyzed by certain metal fragments like Palladium(0). researchgate.net

Thermal Degradation and Pyrolysis Mechanisms

The thermal decomposition of pentenenitrile isomers has been investigated through flash pyrolysis experiments coupled with VUV photoionization mass spectrometry and broadband microwave spectroscopy. rsc.orgresearchgate.netresearchgate.net These studies, conducted on trans-3-pentenenitrile, reveal that the decomposition is not a simple bond cleavage of the initial molecule but is largely governed by competition between direct dissociation and isomerization-mediated pathways. rsc.orgresearchgate.net Since isomerization to 2-pentenenitrile is a key step, these findings are directly relevant to the degradation of this compound. rsc.org The pyrolysis is typically studied over a temperature range of 290-1100 K in a flow-through reactor, with reaction times limited to approximately 100 microseconds to isolate primary products. rsc.orgresearchgate.net

Under flash pyrolysis conditions, several primary decomposition products are formed. The identification of these products is achieved by analyzing the mass spectra at the lowest pyrolysis temperatures, where secondary reactions are minimized. rsc.org The primary products result from various dissociation channels, many of which only become accessible after the initial pentenenitrile isomerizes. rsc.orgresearchgate.net

| Mass (amu) | Chemical Formula | Identified Product | Precursor/Pathway |

| 79 | C₅H₅N | trans-Z-2,4-pentadienenitrile | Sequential loss of two H atoms from 3-PN. rsc.orgresearchgate.net |

| 66 | C₄H₄N | 1-nitrile allyl radical | Methyl loss from 2-pentenenitrile (formed via isomerization). rsc.org |

| 54 | C₄H₆ | 1,3-butadiene (B125203) | HCN loss from 4-pentenenitrile (B1194741) (formed via isomerization). rsc.org |

| 41 | C₃H₅ | Allyl radical | C-C bond scission of 4-pentenenitrile (formed via isomerization). rsc.org |

| 40 | CH₂CN | Cyanomethyl radical | C-C bond scission of 4-pentenenitrile (formed via isomerization). rsc.org |

| 15 | CH₃ | Methyl radical | Methyl loss from 2-pentenenitrile (formed via isomerization). rsc.org |

Radical-forming pathways are dominant in the thermal decomposition of pentenenitriles, but their activation is highly dependent on the molecular structure. rsc.org

Methyl Loss: Direct cleavage of the methyl group from trans-3-pentenenitrile is energetically unfavorable. However, after isomerization to 2-pentenenitrile, the C(4)-C(5) bond is significantly weakened. rsc.org Cleavage of this bond requires 305 kJ/mol and results in the formation of a methyl radical and the resonance-stabilized 1-nitrile allyl radical (CH₂=CH-ĊH-CN). rsc.org This pathway is a prime example of isomerization-mediated dissociation.

HCN Loss: The loss of hydrogen cyanide (HCN) also proceeds through an isomerization-mediated channel. The initial isomer rearranges to 4-pentenenitrile via a transition state of 338 kJ/mol. rsc.org From the 4-pentenenitrile intermediate, HCN can be eliminated through a single-step transition state of 345 kJ/mol, yielding 1,3-butadiene. rsc.org

H₂ Loss: The formation of trans-Z-2,4-pentadienenitrile (mass 79) occurs through the sequential loss of two hydrogen atoms, rather than a concerted H₂ elimination. rsc.org The initial H-atom loss is energetically favored at the C(2) position (adjacent to the nitrile group), with a calculated bond dissociation energy of 337 kJ/mol. rsc.org

A central finding in the study of pentenenitrile pyrolysis is that isomerization of the double bond's position is a critical preliminary step for the major decomposition channels. rsc.orgresearchgate.netresearchgate.net These isomerization steps open up lower-energy pathways to product formation that would otherwise be inaccessible or have much higher activation barriers. rsc.org The competition between direct dissociation and these isomerization-mediated channels dictates the final product distribution. researchgate.net

| Initial Step | Energy Barrier (kJ/mol) | Intermediate | Subsequent Dissociation | Final Products |

| Isomerization to 2-PN | 323 (rate-limiting) | 2-Pentenenitrile | Methyl Loss | Methyl radical + 1-nitrile allyl radical |

| Isomerization to 4-PN | 338 | 4-Pentenenitrile | HCN Loss | 1,3-butadiene + HCN |

| Isomerization to 4-PN | 338 | 4-Pentenenitrile | C(2)-C(3) Scission | Allyl radical + Cyanomethyl radical |

Radical-Forming Pathways (e.g., Methyl Loss, HCN Loss)

Conjugate Addition and Cycloaddition Reactions

The conjugated C=C double bond and nitrile group in this compound make it a substrate for various addition reactions. kaust.edu.sa

Conjugate (Michael) Additions:

this compound readily undergoes Michael addition reactions with primary and secondary amines at temperatures ranging from 20 to 200°C. researchgate.net

The oxa-Michael addition of alcohols to 2-pentenenitrile can be catalyzed by a PNN pincer ruthenium complex at ambient temperature without an external base. fiveable.me The mechanism involves metal-ligand cooperation to activate the nitrile group. fiveable.me

A manganese-catalyzed system enables the conjugate addition of saturated nitriles, such as benzyl (B1604629) cyanide, to 2-pentenenitrile. nih.gov This reaction proceeds efficiently, even under solvent-free conditions, to yield the corresponding dinitrile product. nih.gov

Cycloaddition Reactions:

The potential for this compound to participate in Diels-Alder reactions to form adducts has been noted as a possible application. kaust.edu.sa

However, in studies of [3+2] cycloadditions with azomethine imines, this compound was found to be unreactive under conditions where other acrylonitriles yielded products. nsf.gov This suggests a lower reactivity compared to less substituted cyanoolefins in this specific type of cycloaddition. nsf.gov

While not a direct participant as a substrate, this compound has been used as a ligand in organometallic complexes that catalyze cycloaddition reactions. For example, a chiral rhodium complex incorporating this compound, (η⁵-C₅Me₅)Rh{(R)-Prophos}(this compound)₂, has been synthesized and characterized for use in 1,3-dipolar cycloadditions.

| Reaction Type | Reactant(s) | Catalyst/Conditions | Product Type |

| Conjugate Addition | Primary/Secondary Amines | 20-200°C | Michael Adducts |

| Oxa-Michael Addition | Alcohols | PNN Pincer Ruthenium Complex | Alkoxy Derivatives |

| Conjugate Addition | Benzyl Cyanide | Manganese Complex | Dinitrile |

| [4+2] Cycloaddition | Dienes | Not specified | Diels-Alder Adducts |

| [3+2] Cycloaddition | Azomethine Imines | Cu(II) or Zr(IV) catalysts | No reaction observed. |

Michael Adduct Formation with Amines

The reaction of this compound with amines proceeds via a Michael addition, a class of conjugate addition reactions. wikipedia.org In this reaction, the amine acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated nitrile. wikipedia.orgmasterorganicchemistry.com This process is thermodynamically favorable due to the formation of a more stable carbon-nitrogen single bond at the expense of a carbon-carbon pi bond. libretexts.org

The mechanism involves the following key steps:

Nucleophilic Attack: The amine's lone pair of electrons attacks the β-carbon of this compound. masterorganicchemistry.comnumberanalytics.com

Intermediate Formation: This attack leads to the formation of a resonance-stabilized enolate intermediate. wikipedia.orgnumberanalytics.com

Protonation: The enolate intermediate is then protonated, typically by a solvent molecule or another amine molecule, to yield the final β-amino nitrile product. wikipedia.orgmasterorganicchemistry.com

The reaction can be influenced by several factors, including the nature of the amine, the solvent, and the presence of catalysts. numberanalytics.com For instance, manganese pincer complexes have been shown to catalyze the aza-Michael addition of amines to unsaturated nitriles under mild conditions. rsc.org The reaction generally proceeds smoothly at room temperature. rsc.org Mechanistic studies, including those using deuterated solvents, have provided evidence for a solvent-mediated proton transfer in the final step of the reaction. researchgate.netnih.gov

Table 1: Factors Influencing Michael Adduct Formation with Amines

| Factor | Influence on Reaction |

| Amine Nucleophilicity | More nucleophilic amines generally lead to faster reaction rates. numberanalytics.com |

| Solvent | Protic solvents can facilitate the protonation step. The choice of solvent can affect reaction rates and selectivity. numberanalytics.comnih.gov |

| Catalyst | Base or metal catalysts can increase the reaction rate by activating the amine or the nitrile. numberanalytics.comrsc.org |

| Temperature | While many reactions proceed at room temperature, higher temperatures can sometimes be used to increase the rate, although this may lead to side reactions. rsc.org |

Diels-Alder Reaction Pathways

This compound can function as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition process that forms a six-membered ring. wikipedia.orgnumberanalytics.com This reaction is a concerted process, meaning that new bond formation occurs in a single step through a cyclic transition state. wikipedia.orgpsiberg.com The driving force for the reaction is the formation of two new, more stable sigma bonds from two pi bonds. praxilabs.com

For this compound to act as an effective dienophile, it typically requires an electron-withdrawing group, which the nitrile group provides. libretexts.org This makes the double bond electron-deficient and more reactive towards a conjugated diene. libretexts.org The diene, in turn, must be able to adopt an s-cis conformation to allow for the necessary orbital overlap in the transition state. libretexts.org

The stereochemistry of the Diels-Alder reaction is highly specific. The reaction is stereospecific with respect to the dienophile, meaning that the cis-geometry of this compound is retained in the cyclohexene (B86901) product. libretexts.org Furthermore, the reaction often exhibits endo-selectivity, where the electron-withdrawing nitrile group of the dienophile is oriented towards the developing diene π-system in the transition state. rsc.org This selectivity can be influenced by steric effects of substituents on the dienophile. rsc.org

Table 2: Key Aspects of Diels-Alder Reactions with cis-2-Pentenenitrile

| Aspect | Description |

| Reaction Type | [4+2] Cycloaddition. wikipedia.org |

| Mechanism | Concerted, pericyclic reaction. wikipedia.orgpsiberg.com |

| Role of this compound | Dienophile (2π electron component). wikipedia.org |

| Required Diene Conformation | s-cis conformation. libretexts.org |

| Stereochemistry | Stereospecific, retaining the cis-configuration of the dienophile. libretexts.org Often shows endo-selectivity. rsc.org |

| Driving Force | Formation of two new σ-bonds. praxilabs.com |

Stereoselectivity in Addition Reactions

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. numberanalytics.com In addition reactions involving this compound, new stereocenters can be created, and the stereochemical outcome is influenced by several factors. libretexts.orglibretexts.org

In Michael additions, the attack of a nucleophile on the β-carbon of this compound can create one or two new chiral centers. libretexts.org The stereoselectivity of this process depends on the structure of the reactants, the presence of chiral catalysts or auxiliaries, and the reaction conditions. numberanalytics.comsinica.edu.tw For example, the use of a chiral amine or a chiral catalyst can lead to the formation of one enantiomer of the product in excess. The geometry of the starting alkene can also influence the stereochemical outcome of the product. chemistrysteps.com

In Diels-Alder reactions, the stereoselectivity is a defining feature. As mentioned, the reaction is stereospecific, meaning the stereochemistry of the reactants directly dictates the stereochemistry of the product. libretexts.org The cis-arrangement of the substituents in this compound will result in a cis-arrangement in the final cyclohexene ring. libretexts.org The preference for the endo product over the exo product is another example of diastereoselectivity in this reaction. rsc.org

Factors that influence stereoselectivity include:

Steric Hindrance: The approach of the nucleophile or diene can be directed to the less sterically hindered face of the molecule. libretexts.org

Electronic Effects: The electronic properties of substituents can influence the transition state geometry and favor the formation of a particular stereoisomer. numberanalytics.com

Catalysts: Chiral catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. numberanalytics.com

Solvent: The solvent can influence the stability of transition states and intermediates, thereby affecting the stereochemical outcome. numberanalytics.com

Table 3: Factors Influencing Stereoselectivity in Addition Reactions

| Factor | Influence on Stereoselectivity |

| Reactant Structure | The inherent chirality or geometry of the reactants can dictate the stereochemistry of the product. sinica.edu.twchemistrysteps.com |

| Chiral Catalysts/Auxiliaries | Induce asymmetry in the transition state, leading to enantioselective or diastereoselective transformations. numberanalytics.com |

| Steric Effects | Favor attack from the less hindered face of the molecule. libretexts.org |

| Reaction Conditions | Temperature and solvent can affect the relative energies of different stereochemical pathways. numberanalytics.comsinica.edu.tw |

Catalysis Science and Engineering with Cis 2 Pentenenitrile

Design and Characterization of Heterogeneous Catalysts

Heterogeneous catalysts are crucial for the hydrogenation and isomerization of cis-2-pentenenitrile, offering advantages in separation and reusability. The design of these catalysts, particularly the choice of metal and support, dictates the reaction's activity and selectivity.

Nickel-based catalysts are widely studied for the hydrogenation of this compound. researchgate.net Research has shown that distinct active sites on these catalysts are responsible for different reaction pathways. In studies using a 16% w/w Ni/Al₂O₃ catalyst, the primary hydrogenation product is n-pentanenitrile, where the carbon-carbon double bond is selectively hydrogenated. ntnu.no

Key findings from research on nickel catalysts include:

Dual Active Sites : Selective poisoning studies have revealed that the hydrogenation of the olefinic bond in this compound occurs on the reduced nickel metal particles. ntnu.no In contrast, the isomerization reactions to trans-2-pentenenitrile and trans-3-pentenenitrile take place on the alumina (B75360) support itself. ntnu.no

Site-Specific Poisoning : The metallic nickel sites responsible for hydrogenation can be selectively poisoned by the pre-adsorption of carbon monoxide, which reduces the formation of n-pentanenitrile without significantly affecting the isomerization reactions. ntnu.no

Catalyst Deactivation : The deposition of carbonaceous materials ("coking") on the catalyst surface during the reaction can have a substantial impact on both activity and selectivity, leading to catalyst deactivation. researchgate.netgla.ac.uk The nature and location of these deposits are critical in determining their influence on the reaction pathways. researchgate.net

Table 1: Research Findings on Nickel-Based Catalysts for this compound Conversion This table is interactive. You can sort and filter the data.

| Catalyst | Substrate | Primary Reaction | Key Finding | Reference(s) |

|---|---|---|---|---|

| 16% Ni/Al₂O₃ | This compound | Hydrogenation & Isomerization | Hydrogenation occurs on Ni metal sites; isomerization occurs on alumina support sites. | ntnu.no |

| 10% Ni/SiO₂ | Pentenenitriles | Hydrogenation | The silica (B1680970) support does not possess the hydrogenation site found on alumina. | researchgate.net |

| Ni/Al₂O₃ | This compound | Hydrogenation | Carbonaceous deposits form during the reaction, leading to deactivation. | researchgate.netgla.ac.uk |

Palladium-based catalysts are another important class used in the transformation of this compound and related unsaturated compounds. googleapis.com These catalysts are effective for both hydrogenation and isomerization reactions.

Cis-Trans Isomerization : Palladium(0) complexes have been shown to catalyze the cis-trans isomerization of olefins that have strong electron-withdrawing substituents, a category that includes this compound. researchgate.net The efficiency of this process is highly dependent on the choice of the spectator ligand attached to the palladium center. researchgate.net

Carbonaceous Phase : Similar to nickel catalysts, studies involving hydrogenation over Pd/Al₂O₃ indicate the development of a carbon-rich active phase on the catalyst surface during the reaction, which can influence performance. researchgate.net

The catalyst support is not merely an inert carrier for the active metal phase but often plays a direct and critical role in the catalytic cycle. ntnu.no

Alumina as a Catalyst : Alumina (Al₂O₃) itself can act as a catalyst for the isomerization of this compound to 3-pentenenitrile (B94367). google.com.pg For this reaction, alumina with a high BET surface area (at least 50-70 m²/g) is preferred. google.com The selectivity of this isomerization is enhanced when the alumina has a low content of alkali metal, alkaline earth metal, or iron impurities, as these can promote the formation of undesirable oligomers. google.com.pg

Table 2: Comparison of Catalyst Supports in this compound Reactions This table is interactive. You can sort and filter the data.

| Support Material | Active Metal | Catalytic Role of Support | Key Characteristic | Reference(s) |

|---|---|---|---|---|

| Alumina (Al₂O₃) | Nickel (Ni) | Catalyzes isomerization to trans-isomers via Lewis acid-base sites. | Possesses a unique hydrogenation site not found on silica. | researchgate.netntnu.no |

| Alumina (Al₂O₃) | None | Catalyzes isomerization to 3-pentenenitrile. | High surface area (>50 m²/g) and low metal impurities enhance selectivity. | google.com.pggoogle.com |

| Silica (SiO₂) | Nickel (Ni) | Largely inert for isomerization compared to alumina. | Lacks the specific active sites for isomerization and support-driven hydrogenation. | researchgate.net |

Palladium-Based Catalysts (e.g., Pd/Alumina)

Homogeneous Catalysis Applications

Homogeneous catalysts, which are dissolved in the reaction medium, offer high activity and selectivity at mild conditions for the isomerization of this compound.

The industrial hydrocyanation of butadiene to produce adiponitrile (B1665535) often involves nickel(0) catalyst systems. rsc.org In these processes, this compound can be formed as a byproduct during the hydrocyanation of 3-pentenenitrile. google.com.pggoogleapis.com Nickel(0) complexes are not only used for the primary hydrocyanation reaction but are also central to the isomerization of unwanted nitrile byproducts into more useful linear isomers.

While direct isomerization of this compound by this mechanism is part of the broader reaction network, much of the detailed research has focused on the related isomerization of 2-methyl-3-butenenitrile (B95465) (2M3BN) to 3-pentenenitrile (3PN), a key step in maximizing yield. rsc.orgresearchgate.net These systems utilize Ni(0) precursors with phosphite (B83602), phosphine (B1218219), or N-heterocyclic carbene (NHC) ligands. googleapis.comresearchgate.net The mechanism often involves a C-CN bond activation pathway, and the presence of a Lewis acid co-catalyst is frequently required to achieve high reaction rates. researchgate.net

A direct and efficient method for converting this compound involves the use of organic bases as homogeneous catalysts. This approach specifically targets the isomerization to the more valuable 3-pentenenitriles.

Effective Catalysts : Strong nitrogen bases, including tertiary amines and amidines, or mixtures thereof, have been patented as effective catalysts for this isomerization. google.comwipo.int

Reaction Conditions : The process is typically carried out at temperatures ranging from 80 to 200 °C and pressures from 0.01 to 50 bar. google.comwipo.int

Specific Examples : One specific example of a tertiary amine catalyst used for this transformation is 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

Nickel(0) Complexes in Hydrocyanation-Related Isomerizations

Catalyst Deactivation Mechanisms and Mitigation Strategies

Catalyst deactivation presents a significant challenge in the industrial hydrogenation of nitriles. The loss of catalytic activity and selectivity over time can be attributed to several factors, with the formation of carbonaceous deposits and poisoning of active sites being particularly prominent.

The accumulation of carbonaceous materials, or "coke," on a catalyst's surface is a common cause of deactivation in catalytic reactions involving hydrocarbons. These deposits can physically block the active sites required for the reaction, leading to reduced efficiency and, in severe cases, complete cessation of the catalytic process. Factors that promote coke formation include high temperatures, the presence of unsaturated hydrocarbons, and certain catalyst properties.

In the context of pentenenitrile hydrogenation over supported nickel catalysts, the deposition of hydrocarbonaceous material has a notable impact on catalytic activity and selectivity. researchgate.netresearchgate.netrsc.org While often associated with deactivation, some studies suggest that carbonaceous deposits can, in some cases, enhance catalytic performance by selectively deactivating non-selective sites. researchgate.netrsc.org For instance, in the hydrogenation of alkynes over palladium catalysts, subsurface carbon derived from the reactant can reduce the overhydrogenation of the desired alkene product. researchgate.netrsc.org

Studies on the hydrogenation of trans-3-pentenenitrile over a Pd/Al₂O₃ catalyst have utilized in-situ magnetic resonance imaging (MRI) to monitor coke formation. nacatsoc.org These studies observed that catalyst deactivation occurred as the reaction proceeded, with the aromaticity of the coke increasing over time. The coke formed near the reactor entrance was found to be more aromatic, which correlated with more rapid deactivation in that region. nacatsoc.org Similarly, deactivation studies involving the hydrogenation of benzonitrile (B105546) on Pd/Al₂O₃ catalysts also identified carbonaceous deposits as the cause of decreased activity over extended run times, as these deposits irreversibly obstruct active sites. acs.org

The characterization of these carbon deposits is crucial for understanding their impact. Techniques like Temperature-Programmed Oxidation (TPO) can quantify the amount of coke, while spectroscopic methods help determine its chemical nature and location. Understanding the interplay between reaction conditions, catalyst properties, and coke formation is essential for developing mitigation strategies, such as optimizing operating parameters or designing more coke-resistant catalysts. chalmers.se

Table 1: Impact of Coke Deposition on Pentenenitrile Hydrogenation This table summarizes findings on the effects of carbonaceous deposits during the hydrogenation of pentenenitriles and related compounds.

| Catalyst System | Reactant | Observation | Implication | Source(s) |

|---|---|---|---|---|

| Ni/Al₂O₃, Ni/SiO₂ | Pentenenitriles | Deposition of hydrocarbonaceous material impacts activity and selectivity. | Coke can either deactivate or selectively modify catalyst performance. | researchgate.net |

| Pd/Al₂O₃ | trans-3-Pentenenitrile | Coke aromaticity increases with time-on-stream, correlating with deactivation. | Coke structure evolves during the reaction, influencing catalyst performance spatially. | nacatsoc.org |

| Pd/C, Pd/Al₂O₃ | Benzonitrile | Carbonaceous deposits lead to loss of activity by obstructing active sites. | Deactivation is a key issue in continuous nitrile hydrogenation processes. | acs.org |

Delineating the specific active sites responsible for different reaction pathways is critical for designing highly selective catalysts. Selective poisoning is a powerful technique used to identify and characterize these sites by intentionally blocking specific types of sites with a chemical probe and observing the resulting changes in catalytic activity and selectivity. ntnu.noprimescholars.com

In the hydrogenation of this compound over a 16% w/w Ni/Al₂O₃ catalyst, selective poisoning studies have been instrumental in distinguishing the roles of the metal and the support. ntnu.no In one such study, carbon monoxide (CO) was used to poison the metallic nickel sites, while ammonia (B1221849) (NH₃) was used to poison the acid sites on the alumina support. ntnu.no

The results demonstrated that:

Hydrogenation of the C=C bond (olefinic hydrogenation) occurs on the reduced nickel metal particles. When these sites were poisoned with carbon monoxide, the conversion of this compound to products requiring C=C hydrogenation decreased significantly. ntnu.no

Isomerization reactions , such as the conversion of this compound to trans-2- and trans-3-pentenenitrile, occur on the acid sites of the alumina support. When the support's acid sites were poisoned with ammonia, the isomerization activity was inhibited. ntnu.no

This clear delineation shows that the alumina support is not inert but plays a significant catalytic role. ntnu.no The study also revealed that pentylamine, a product of full hydrogenation, can inhibit the isomerization reaction in a manner similar to ammonia by adsorbing on the acid sites. ntnu.no This explains the observed selectivity changes during the reaction as product concentrations evolve. ntnu.no This method of using selective poisons like sulfur compounds (e.g., sodium sulphide) or other specific molecules allows for the targeted blocking of active sites, which is essential for developing catalysts with improved selectivity for a desired functional group transformation. primescholars.comprimescholars.com

Table 2: Active Site Delineation in this compound Hydrogenation via Selective Poisoning This interactive table details the findings from selective poisoning experiments on a Ni/Al₂O₃ catalyst.

| Poisoning Agent | Targeted Site | Affected Reaction | Conclusion | Source(s) |

|---|---|---|---|---|

| Carbon Monoxide (CO) | Metallic Nickel (Ni) | Olefinic Hydrogenation | The C=C bond hydrogenation occurs on the metal sites. | ntnu.no |

| Ammonia (NH₃) | Acid sites on Alumina Support | Isomerization | The isomerization of pentenenitriles occurs on the support's acid sites. | ntnu.no |

Impact of Carbonaceous Deposits (Coke Formation) on Catalytic Performance

Advanced In Situ Techniques for Catalytic Process Monitoring

To fully understand and optimize catalytic processes, it is crucial to observe the catalyst and reacting species under actual operating conditions. The evolution from ex-situ to in-situ and operando spectroscopic techniques has revolutionized the study of catalysis, providing real-time insights into reaction mechanisms, catalyst stability, and intermediate species. ntnu.noacs.org

For the hydrogenation of pentenenitriles, advanced in-situ methods have provided unprecedented detail. A notable example is the use of Magnetic Resonance Imaging (MRI) to study catalyst deactivation in a trickle-bed reactor during the hydrogenation of trans-3-pentenenitrile. nacatsoc.org This non-invasive technique allowed for the spatial mapping of chemical conversion and the characterization of coke properties simultaneously. By using ¹³C Distortionless Enhancement by Polarization Transfer (DEPT) MRI, researchers could map the chemical composition within the reactor, tracking the conversion of pentenenitrile to its hydrogenated product, valeronitrile (B87234). Concurrently, T₂ relaxation time measurements provided information on the aromaticity of the coke deposits, linking coke structure directly to catalyst performance at different points along the reactor bed as a function of time. nacatsoc.org

Infrared (IR) spectroscopy is another powerful in-situ tool for monitoring catalytic systems. acs.org Techniques like Attenuated Total Reflection (ATR)-IR can be implemented in continuous processes to monitor the stability of catalysts and the concentration of reactants, intermediates, and products in real-time. While demonstrated for reactions like hydroformylation, the principles are directly applicable to nitrile hydrogenation, allowing for the identification of key organometallic or intermediate species and ensuring high process efficiency. acs.org

Furthermore, in-situNuclear Magnetic Resonance (NMR) spectroscopy has been used to study the reversible interconversion between alkenes and nitriles, providing mechanistic insights into C-CN bond cleavage and formation events under catalytic conditions. researchgate.net These advanced monitoring techniques are invaluable for moving beyond a "black box" understanding of catalysis, enabling the direct observation of the catalyst at work, which is essential for rational catalyst design and process optimization. nacatsoc.orgacs.org

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | C2PN |

| trans-2-Pentenenitrile | T2PN |

| trans-3-Pentenenitrile | T3PN |

| Pentylamine | PA |

| Pentanenitrile | PN |

| Valeronitrile | - |

| Carbon Monoxide | CO |

| Ammonia | NH₃ |

| Sodium Sulphide | - |

| Benzonitrile | - |

| Palladium | Pd |

| Nickel | Ni |

Spectroscopic Characterization and Conformational Analysis of Cis 2 Pentenenitrile

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) absorption and Raman scattering, has been instrumental in understanding the conformational properties and vibrational modes of cis-2-pentenenitrile.

Infrared (IR) Absorption Studies

Infrared spectra of this compound have been recorded in both gaseous and liquid states. researchgate.net The analysis of the IR spectra reveals crucial information about the molecule's structure. The absence of C-type infrared band contours suggests that the predominant conformer of this compound has a nonplanar (gauche) structure. researchgate.net This finding is significant as it points to a twisted conformation around the C-C single bonds. Further studies have utilized IR spectroscopy to monitor chemical reactions involving this compound, such as its isomerization. lookchem.comgoogle.com For instance, the progress of the isomerization of this compound to 3-pentenenitriles in the presence of tertiary amine compounds can be followed using IR spectroscopy. lookchem.com

Normal Coordinate Analysis and Vibrational Assignments

A comprehensive vibrational assignment for this compound has been proposed based on the analysis of both IR and Raman spectra. researchgate.net This involves assigning the observed vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. The assignment for the 33 normal modes of the predominant syn conformer and several modes of the gauche form have been put forward. lookchem.com These experimental findings are often complemented by ab initio calculations to determine structural parameters, dipole moments, conformational stability, and vibrational frequencies, showing consistency between theoretical predictions and experimental results. lookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and kinetic analysis of this compound.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of this compound. oup.comub.edu The chemical shifts and coupling constants observed in the NMR spectra provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms within the molecule. For instance, ¹H NMR spectra can be used to distinguish between different isomers and to follow their interconversion. acs.org Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule. oup.comub.edu These techniques are routinely used to characterize the products of chemical reactions involving this compound. google.com

Application in Reaction Monitoring and Kinetic Studies

NMR spectroscopy is a valuable technique for monitoring the progress of reactions involving this compound in real-time. acs.org For example, it has been used to study the catalytic chain transfer process in free-radical polymerizations where this compound is one of the vinyl compounds studied. researchgate.netresearchgate.netacs.org In these studies, NMR measurements help determine the ratio of different species and the nature of radicals bound to metal macrocycles. researchgate.netresearchgate.netcolab.ws Stoichiometric NMR experiments have been used to investigate the reaction of this compound with organometallic complexes, revealing the formation of diastereomeric products and providing insights into reaction mechanisms and catalyst stereochemistry. acs.org Furthermore, kinetic studies employing NMR have been conducted to understand the isomerization and hydrogenation of this compound. epdf.pubresearchgate.netresearchgate.net

Conformational Studies

The spatial arrangement of atoms in this compound, arising from rotation around its single bonds, gives rise to different conformations. The study of these conformations, their relative stabilities, and the energy barriers for their interconversion is crucial for understanding the molecule's physical and chemical properties.

Determination of Stable Conformations and Rotational Barriers

Research involving spectroscopic and thermodynamic studies has been conducted to identify the stable conformations of this compound. acs.org The analysis of infrared and Raman spectra indicates the presence of a single stable conformation for the molecule in the fluid phases. acs.org

Computational studies, specifically at the DFT B3LYP-GD3BJ/Def2TZVP level of theory, support this finding, identifying a single conformational minimum for this compound, which has an eclipsed structure. rsc.org In this conformation, the molecule's heavy atoms are not all in the same plane. This contrasts with its isomer, trans-3-pentenenitrile, which exists as two distinct conformers (syn and eclipsed). rsc.org

The stability of this compound is significantly lower than its trans isomers. For instance, the most stable conformer of trans-3-pentenenitrile is calculated to be more stable than the single eclipsed conformer of this compound by approximately 7.5 kJ/mol (631.4 cm⁻¹). rsc.org

Rotational barriers represent the energy required for the molecule to rotate around a specific single bond, converting from one conformational form to another. For molecules with multiple conformers, these barriers can be determined from far-infrared spectra by analyzing torsional transitions or through computational methods. acs.org For this compound, the existence of a single stable conformer implies that other geometries represent higher energy states on the potential energy surface rather than stable, isolable conformers. The energy barriers to rotate away from this minimum would define the shape of the potential energy well it resides in.

Analysis of Conformational Equilibrium in Different Phases

Conformational equilibrium refers to the distribution of a molecule's population among its different stable conformers at a given temperature. Since experimental evidence points to this compound existing in a single stable conformation, the concept of a conformational equilibrium is less complex than for molecules with multiple stable rotamers. acs.org

The investigation of the compound's vibrational spectra (infrared and Raman) in various phases (gas, liquid, and solid) helps to confirm the conformational landscape. acs.org In such studies, the appearance of new bands or significant changes in the relative intensity of existing bands upon changing the phase or temperature can indicate the presence of a second conformer. For this compound, the spectra in different phases are consistent with the presence of only one dominant conformer. acs.org

Microwave Spectroscopy for Rotational Isomers

Microwave spectroscopy is a high-resolution technique that provides definitive information on the rotational parameters of gas-phase molecules, allowing for the unambiguous identification of different rotational isomers (conformers) and the precise determination of their molecular structures. rsc.orgresearchgate.net

While extensive microwave spectroscopy studies have been performed on related isomers like trans-3-pentenenitrile and 4-pentenenitrile (B1194741), identifying multiple conformers for each rsc.orgillinois.edu, specific and detailed microwave spectral data for this compound is not prominently featured in the literature. However, the principles of the technique and the data it provides are directly applicable.

For a given conformer, microwave spectroscopy measures the frequencies of rotational transitions, from which highly accurate rotational constants (A, B, C) are derived. These constants are inversely related to the molecule's moments of inertia and are therefore unique to its specific three-dimensional structure. By comparing experimentally determined rotational constants with those calculated for theoretically predicted structures (e.g., from ab initio methods), a definitive identification of the observed conformer can be made. arxiv.org

Furthermore, the technique can determine the components of the molecular dipole moment (μa, μb, μc) along the principal axes of inertia through the analysis of the Stark effect. arxiv.org This information is valuable for confirming structural assignments, as the magnitude and direction of the dipole moment are highly sensitive to molecular geometry and the orientation of polar groups like the nitrile (–C≡N) group. arxiv.orgquora.com

Had microwave spectroscopy been applied to this compound, a single set of rotational transitions corresponding to the one predicted stable eclipsed conformer would be expected. The resulting data would provide the rotational constants and dipole moment components for this specific structure. As an illustration of the type of data obtained from such an analysis, the table below shows the experimentally determined parameters for the two conformers of the related isomer, trans-3-pentenenitrile. rsc.org

| Parameter | syn-trans-3-Pentenenitrile | eclipsed-trans-3-Pentenenitrile |

|---|---|---|

| A (MHz) | 10158.461(11) | 6805.183(23) |

| B (MHz) | 1842.2033(25) | 2225.4377(50) |

| C (MHz) | 1588.6657(24) | 1815.7000(46) |

| μa (D) | 3.7 | 2.1 |

| μb (D) | 1.1 | 3.3 |

| μc (D) | 0.0 | 0.0 |

| V3 Barrier to Methyl Rotation (cm⁻¹) | 552.9(1.1) | 619.4(1.0) |

Theoretical and Computational Studies of Cis 2 Pentenenitrile

Quantum Mechanical Investigations of Molecular Structure and Reactivity

Quantum mechanical methods offer a powerful lens through which to view the electronic structure and energetic properties of cis-2-pentenenitrile, enabling detailed predictions of its geometry and reaction pathways.

Density Functional Theory (DFT) has become a widely used method for investigating the properties of molecules like this compound. researchgate.net DFT offers a balance between computational cost and accuracy, making it suitable for optimizing molecular geometries and calculating the energy barriers of chemical reactions. nsf.govrsc.org

One of the key applications of DFT is geometry optimization , where the lowest energy structure of the molecule is determined. rsc.org This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For example, DFT calculations using the B3LYP functional have been successfully employed to optimize the geometries of various organic molecules. researchgate.net

| Computational Method | Application | Key Insights for Nitrile Compounds |

| Ab Initio (e.g., Hartree-Fock) | Electronic Structure, Energetics, Geometry | Provides fundamental understanding of electron orbitals, bond lengths, and angles. aps.orguregina.caresearchgate.net |

| Density Functional Theory (DFT) | Geometry Optimization, Reaction Barriers | Accurately predicts lowest energy structures and energy profiles of reactions. researchgate.netrsc.orgrsc.org |

Ab Initio Calculations of Electronic Structure and Energetics

Thermodynamic Modeling and Prediction

Thermodynamic modeling provides a quantitative framework for understanding the stability and equilibrium properties of this compound and its isomers.

The thermodynamic properties of this compound in the ideal gas state, such as enthalpy, entropy, and specific heat, can be calculated using statistical mechanics based on molecular parameters obtained from spectroscopic data and computational chemistry. nist.gov The ideal gas law, which relates pressure, volume, temperature, and the number of molecules, provides a foundational model for these calculations. lumenlearning.com These thermodynamic functions are essential for predicting the behavior of the compound under various temperature and pressure conditions and are crucial for chemical process design and analysis. wayne.edu

Computational studies allow for the exploration of the complex interplay between different isomers of pentenenitrile. By calculating the free energy landscape, researchers can map out the relative stabilities of isomers like this compound, trans-3-pentenenitrile, and 4-pentenenitrile (B1194741). rsc.orgresearchgate.net For example, DFT calculations have shown that the trans-3-pentenenitrile conformer is more stable than the global minimum structure of 4-pentenenitrile. rsc.org This analysis of the potential energy surface is critical for understanding isomerization processes, which can compete with or precede dissociation reactions. researchgate.net The free energy landscape reveals the most likely pathways for conversion between isomers and to various decomposition products. acs.org

Calculation of Ideal Gas Thermodynamic Functions

Mechanistic Insights from Computational Simulations

Computational simulations provide a dynamic perspective on the reaction mechanisms involving this compound. These simulations can trace the entire course of a chemical transformation, identifying intermediates and transition states that are often difficult to observe experimentally.

For instance, in the context of hydrocyanation reactions, computational studies have elucidated the mechanism of butadiene hydrocyanation to form 3-pentenenitrile (B94367), a closely related compound. mdpi.comacs.org These studies show the role of catalysts and the formation of various isomeric by-products. mdpi.com Similarly, investigations into the reactions of unsaturated nitriles with metal complexes have used DFT to propose mechanisms involving the activation of the C≡N bond and the formation of enamido-Mn complexes. researchgate.net The hydrogenation of this compound has been studied, indicating that the molecule adsorbs onto the catalyst surface via its nitrile group, and the hydrogenation of the double bond proceeds from this adsorbed state. mdpi.com These computational insights are invaluable for optimizing reaction conditions and designing more efficient catalytic systems. acs.org

Elucidation of Pyrolysis Mechanisms through Computational Pathways